molecular formula C14H15N3O B7510324 N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide

N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide

Cat. No. B7510324
M. Wt: 241.29 g/mol
InChI Key: BAUDVOGWLCVNIF-UHFFFAOYSA-N
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Description

N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a cyclobutane derivative that contains a pyrazole ring and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has anti-inflammatory and analgesic effects, and can reduce the severity of symptoms in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its ease of synthesis and availability, its stability, and its potential as a versatile building block for the synthesis of novel materials. However, N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide also has limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide and its potential biochemical and physiological effects.

Synthesis Methods

N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarboxylic anhydride in the presence of a catalyst such as pyridine. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can also be synthesized using a one-pot method involving the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanone in the presence of a base and a catalyst.

Scientific Research Applications

N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has also been studied for its potential as a catalyst in organic synthesis and as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(11-5-4-6-11)15-13-9-10-17(16-13)12-7-2-1-3-8-12/h1-3,7-11H,4-6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUDVOGWLCVNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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